Octanamide, N,N-bis(2-ethylhexyl)-
Description
Octanamide, N,N-bis(2-ethylhexyl)- (CAS 95-006-0) is a branched alkyl amide featuring two 2-ethylhexyl substituents on the nitrogen atom. Its molecular formula is C24H47NO, with a molecular weight of 365.64 g/mol . The compound's structure imparts high lipophilicity due to the bulky, non-polar 2-ethylhexyl groups, making it suitable for applications in surfactants, plasticizers, and solvent extraction processes. Its lack of hydrogen-bonding substituents distinguishes it from more hydrophilic amides, influencing its solubility and reactivity .
Properties
CAS No. |
104557-29-1 |
|---|---|
Molecular Formula |
C24H49NO |
Molecular Weight |
367.7 g/mol |
IUPAC Name |
N,N-bis(2-ethylhexyl)octanamide |
InChI |
InChI=1S/C24H49NO/c1-6-11-14-15-16-19-24(26)25(20-22(9-4)17-12-7-2)21-23(10-5)18-13-8-3/h22-23H,6-21H2,1-5H3 |
InChI Key |
YIFFKQRYDMQYPQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)N(CC(CC)CCCC)CC(CC)CCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Octanamide, N,N-bis(2-ethylhexyl)- typically involves the reaction of octanoyl chloride with N,N-bis(2-ethylhexyl)amine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
Octanoyl chloride+N,N-bis(2-ethylhexyl)amine→Octanamide, N,N-bis(2-ethylhexyl)-+HCl
The reaction is usually performed in an inert solvent such as dichloromethane or toluene, and a base like triethylamine is added to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In industrial settings, the production of Octanamide, N,N-bis(2-ethylhexyl)- is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Octanamide, N,N-bis(2-ethylhexyl)- can undergo oxidation reactions, particularly at the ethylhexyl groups. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced using agents like lithium aluminum hydride, which typically targets the amide group.
Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen, especially under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or hydrochloric acid in aqueous or organic solvents.
Major Products Formed
Oxidation: Oxidized derivatives of the ethylhexyl groups.
Reduction: Corresponding amine and alcohol derivatives.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, Octanamide, N,N-bis(2-ethylhexyl)- is used as a reagent in organic synthesis. Its unique structure makes it a valuable intermediate in the preparation of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a surfactant and emulsifying agent. Its ability to interact with biological membranes makes it useful in the formulation of drug delivery systems.
Medicine
Industry
In industrial applications, this compound is used as a plasticizer and lubricant. Its chemical stability and low volatility make it suitable for use in high-temperature processes.
Mechanism of Action
The mechanism of action of Octanamide, N,N-bis(2-ethylhexyl)- is primarily based on its ability to interact with hydrophobic surfaces. The ethylhexyl groups provide a hydrophobic character, while the amide group can form hydrogen bonds with other molecules. This dual functionality allows it to act as a surfactant, reducing surface tension and stabilizing emulsions.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below summarizes key structural and physicochemical properties of Octanamide, N,N-bis(2-ethylhexyl)- and related amides:
Key Differences in Physicochemical Properties
Hydrophobicity vs. Hydrophilicity: Octanamide, N,N-bis(2-ethylhexyl)- exhibits low water solubility due to its bulky alkyl chains, whereas N,N-bis(2-hydroxyethyl)octanamide (CAS 3077-30-3) is water-soluble because of its hydroxyl groups, which enable hydrogen bonding . This polarity difference makes the latter suitable for hydrophilic applications like personal care products, while the former is used in non-polar environments .
Thermodynamic Behavior: Enthalpy (ΔH°) and entropy (ΔS°) values for amides with non-hydrogen-bonding substituents (e.g., 2-ethylhexyl groups) are lower than those with hydrogen-bonding moieties. For instance, N,N-bis(2-hydroxyethyl)octanamide has higher ΔH° and ΔS° due to solvent interactions disrupting intramolecular hydrogen bonds .
Molecular Weight and Chain Length :
Functional and Application Differences
Extraction Efficiency :
- N,N-bis(2-ethylhexyl)acetamide (BisAA), a structural analog, demonstrates high efficiency in extracting platinum(IV) ions due to its lipophilic nature and amide coordination sites . Octanamide, N,N-bis(2-ethylhexyl)- likely shares similar extraction capabilities but may vary in selectivity due to its longer alkyl chain.
Surface Activity: The hydroxyethyl variant (CAS 3077-30-3) acts as a surfactant in aqueous systems, whereas Octanamide, N,N-bis(2-ethylhexyl)- is better suited for non-polar emulsions or plasticizer formulations .
Stability and Toxicity :
- Branched amides like Octanamide, N,N-bis(2-ethylhexyl)- are generally more stable against hydrolysis than linear analogs. However, compounds with hydroxyethyl groups may pose higher reactivity in acidic environments .
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